2-Methylthio-4-pentenenitrile
Description
Contextualization of 2-Methylthio-4-pentenenitrile within Contemporary Organic Chemistry
This compound belongs to the class of organic compounds known as nitriles, which are characterized by a -C≡N functional group. wikipedia.org The presence of a methylthio group (-SCH₃) classifies it as a sulfur-containing nitrile. Such compounds are of interest to organic chemists due to the unique reactivity conferred by the sulfur atom and the nitrile group.
The study of sulfur-containing nitriles is often linked to the broader field of natural product chemistry. Many of these compounds are identified as secondary metabolites in plants, particularly within the Brassicaceae family (e.g., cabbage, broccoli, and radishes). frontiersin.orgresearchgate.net Their formation is frequently a result of the enzymatic degradation of glucosinolates, a class of sulfur-containing glucosides. frontiersin.orgnih.govfrontiersin.org Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates, leading to the formation of various products, including isothiocyanates and nitriles. frontiersin.orgnih.gov The specific products formed can depend on various factors, including the plant species, environmental conditions, and the presence of specifier proteins that can direct the degradation pathway towards nitrile formation. frontiersin.orgfrontiersin.org
From a synthetic chemistry perspective, the development of methods for the formation of carbon-sulfur and carbon-nitrogen bonds is a continuing area of research. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of sulfur-containing nitriles exist, such as the reaction of mercaptans with unsaturated nitriles.
Overview of Scholarly Investigations and Research Trajectories Pertaining to this compound
Direct scholarly investigation into this compound is sparse. A specific CAS Number, 90212-98-9, is assigned to this compound, confirming its identity as a recognized chemical substance. evitachem.com However, the main body of relevant research focuses on its isomers, which have been successfully isolated and identified from natural sources.
A significant research trajectory involves the analysis of essential oils from plants of the Matthiola genus. Notably, a 2024 study on the essential oil composition of the aerial parts of Matthiola fruticulosa (L.) Maire, a plant from the Brassicaceae family, identified two isomers of methylthio-4-pentenenitrile as major constituents. tandfonline.com Specifically, the cis- and trans- isomers of 5-methylthio-4-pentenenitrile were found to be principal metabolites. tandfonline.com This research highlights the importance of gas chromatography-mass spectrometry (GC-MS) as a primary analytical tool for identifying such volatile compounds in complex plant extracts. researchgate.nettandfonline.comfigshare.com
The research into these compounds is primarily driven by an interest in understanding the chemical ecology of plants, the composition of essential oils, and the biosynthetic pathways that lead to such a diversity of secondary metabolites. The degradation of glucosinolates remains a key area of investigation, as the resulting nitriles and isothiocyanates can have various biological activities. nih.govmdpi.com
Detailed Research Findings from Matthiola fruticulosa
In a study of the essential oil from the aerial parts of Matthiola fruticulosa collected in Sicily, Italy, sulfur compounds constituted a significant portion (45.5%) of the oil. tandfonline.com Among these, the isomers of methylthio-4-pentenenitrile were the most abundant.
| Compound Name | Percentage in Essential Oil |
| cis-5-Methylthio-4-pentenenitrile | 16.3% |
| trans-5-Methylthio-4-pentenenitrile | 10.7% |
This table presents data on the isomers of this compound as identified in the essential oil of Matthiola fruticulosa. tandfonline.com
These findings underscore the natural occurrence of this structural motif and suggest that further phytochemical investigations into other Brassicaceae species could reveal the presence of this compound or other related isomers.
Physicochemical Properties of Related Nitrile Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |
| 4-Pentenenitrile (B1194741) | C₅H₇N | 81.12 | 140 | 1.420 | 0.814 |
| 2-Methyl-4-pentenenitrile | C₆H₉N | 95.14 | Not available | Not available | Not available |
| 5-(Methylthio)pentanenitrile | C₆H₁₁NS | 129.22 | Not available | Not available | Not available |
This table provides a comparative overview of the physicochemical properties of nitriles structurally related to this compound. Data is sourced from various chemical databases. nist.govkoreascience.kr
Structure
2D Structure
3D Structure
Properties
CAS No. |
90212-98-9 |
|---|---|
Molecular Formula |
C6H9NS |
Molecular Weight |
127.21 g/mol |
IUPAC Name |
2-methylsulfanylpent-4-enenitrile |
InChI |
InChI=1S/C6H9NS/c1-3-4-6(5-7)8-2/h3,6H,1,4H2,2H3 |
InChI Key |
GFNQABCFFBVFFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CC=C)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylthio 4 Pentenenitrile
Retrosynthetic Disconnection Strategies for 2-Methylthio-4-pentenenitrile
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler starting materials. scispace.comamazonaws.comscitepress.orgscribd.com For this compound, several logical disconnections can be proposed based on its key functional groups: the nitrile, the thioether, and the terminal alkene.
Disconnection A (Cα-Allyl Bond): The most intuitive disconnection is at the C2-C3 bond, breaking the molecule into an allyl electrophile and a nucleophilic (methylthio)acetonitrile (B147334) anion. This strategy is attractive due to the acidity of the proton alpha to both the nitrile and sulfur atom, which facilitates the formation of the required carbanion.
Disconnection B (C-S Bond): Cleavage of the carbon-sulfur bond suggests a reaction between a nucleophilic methylthiolate and an electrophilic 4-pentenenitrile (B1194741) derivative bearing a leaving group at the C2 position. Alternatively, it points towards the α-sulfenylation of a 4-pentenenitrile carbanion.
Disconnection C (Olefin Formation): A disconnection across the C4-C5 double bond suggests an olefination reaction, such as the Wittig reaction or a related variant. organic-chemistry.orgyoutube.com This would involve reacting a 3-(methylthio)-3-cyanopropyl phosphonium (B103445) ylide with formaldehyde.
These primary disconnections form the basis for the classical synthetic approaches detailed below.
Table 1: Retrosynthetic Analysis of this compound
| Disconnection Strategy | Bond Cleaved | Synthons (Idealized Fragments) | Corresponding Reagents |
|---|---|---|---|
| Strategy A | C2 – C3 | ⁻CH(SMe)CN (nucleophile) + ⁺CH₂(CH=CH₂) (electrophile) |
(Methylthio)acetonitrile + Allyl Bromide |
| Strategy B | C2 – S | ⁻SMe (nucleophile) + ⁺CH(CN)(CH₂CH=CH₂) (electrophile) |
Sodium methanethiolate (B1210775) + 2-Bromo-4-pentenenitrile |
| Strategy C | C4 = C5 | ⁻PPh₃⁺CH(CH₂SMe)(CN) (nucleophile) + O=CH₂ (electrophile) |
(3-cyano-3-(methylthio)propyl)triphenylphosphonium bromide + Formaldehyde |
Classical Approaches to this compound Synthesis
Classical synthesis methods rely on well-established, reliable reactions to construct the target molecule. amazonaws.com These approaches directly correspond to the retrosynthetic strategies outlined above.
Alkylation-Based Routes to this compound
This approach, corresponding to Disconnection A, is a robust method for forming the C2-C3 bond. The synthesis begins with (methylthio)acetonitrile, a readily available starting material. The proton at the α-carbon is sufficiently acidic to be removed by a moderately strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophile then undergoes an S_N2 reaction with an allyl halide, such as allyl bromide, to yield the final product.
The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Table 2: Typical Conditions for Alkylation Route
| Base | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | Good |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | High |
| Potassium Carbonate (K₂CO₃) | Acetone | 25 to 56 | Moderate |
Thiolation and Sulfenylation Reactions for this compound Formation
Introducing the methylthio group late in the synthesis can be achieved via thiolation or sulfenylation, reflecting Disconnection B.
Thiolation: This route requires a precursor such as 2-bromo-4-pentenenitrile. Nucleophilic substitution of the bromide with a sulfur nucleophile like sodium methanethiolate (NaSMe) would furnish the target molecule.
α-Sulfenylation: A more common approach involves the deprotonation of a parent nitrile, 4-pentenenitrile, at the α-position to form a carbanion. This carbanion is then quenched with an electrophilic sulfur reagent. ntu.edu.tw A common and effective sulfenylating agent is dimethyl disulfide (MeSSMe). The reaction provides a direct method to form the C-S bond. While sulfenylation is well-documented for carbonyl compounds, the principle is applicable to nitriles, whose α-protons are also activated. ntu.edu.twnih.gov
Nitrile Group Introduction Strategies in this compound Construction
The nitrile functional group can be introduced using several standard transformations. pressbooks.pub The most direct method is the nucleophilic substitution of an appropriate alkyl halide with a cyanide salt, known as the Kolbe nitrile synthesis. chemistrysteps.comlibretexts.orgyoutube.com
In a potential synthesis of this compound, a precursor like 2-bromo-3-(methylthio)pentane could be treated with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield the desired nitrile via an S_N2 reaction. youtube.comyoutube.com
Alternative methods for nitrile synthesis include:
Dehydration of Primary Amides: A corresponding primary amide, 2-(methylthio)-4-pentenamide, could be dehydrated using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) to yield the nitrile. pressbooks.pubchemistrysteps.com
From Aldehydes: An aldehyde precursor could be converted to an aldoxime, which is then dehydrated to the nitrile. researchgate.net
Olefinic Moiety Construction in this compound Synthesis
The terminal alkene can be constructed using several reliable olefination methods.
Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with a carbonyl compound. nih.govacs.org For this target, a plausible route would involve reacting 3-(methylthio)propanal with a cyanomethylenetriphenylphosphorane ylide. This would form the C4-C5 double bond and install the nitrile in a single step. One-pot methods combining alcohol oxidation with a subsequent Wittig reaction have been developed for synthesizing α,β-unsaturated nitriles. organic-chemistry.org
Corey-Winter Olefination: This method provides a stereospecific conversion of 1,2-diols to olefins. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org A synthetic precursor such as 2-(methylthio)pentane-1,2-diol could be converted into a cyclic thiocarbonate. Subsequent treatment with a phosphite (B83602) ester, like trimethylphosphite, would induce an elimination reaction to form the terminal double bond. nrochemistry.comorganic-chemistry.org
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers more sophisticated and often more efficient catalytic methods for constructing molecules like this compound.
Radical-Initiated Functionalization: Recent advances have focused on the C(sp³)–H bond functionalization of simple nitriles via radical intermediates. acs.org A hypothetical approach could involve the radical addition of a (methylthio)methyl radical to acrylonitrile (B1666552) or the addition of a cyanomethyl radical to an allyl sulfide (B99878). researchgate.net These reactions are often initiated photochemically or with radical initiators and can offer novel pathways to the target structure. organic-chemistry.org
Transition-Metal Catalyzed Hydrocyanation: The hydrocyanation of alkenes, catalyzed by transition metals like nickel or copper, is a powerful method for nitrile synthesis. uliege.beyoutube.comwikipedia.orgresearchgate.net A strategy could involve the hydrocyanation of 1-(methylthio)but-3-ene. However, controlling the regioselectivity to favor the branched nitrile product over the linear alternative would be a significant challenge. Copper-catalyzed asymmetric cyanation of alkenes has been developed, suggesting that catalytic control is feasible. nih.gov
Tandem Reactions: One-pot tandem reactions that form multiple bonds or functional groups sequentially offer high efficiency. galchimia.com A possible, though complex, tandem approach could involve a palladium-catalyzed process that combines cyanation and alkylation on a suitable precursor. galchimia.com
Catalytic Systems for this compound Production
Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. Both transition metal catalysis and organocatalysis present potential strategies for the synthesis of this compound.
Transition metal catalysts are powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of this compound. A plausible and widely utilized approach for the synthesis of thioethers is the cross-coupling of a suitable electrophile with a thiol or its corresponding salt. In the context of this compound, this would likely involve the reaction of a halogenated 4-pentenenitrile precursor, such as 2-bromo-4-pentenenitrile, with a methylthiolating agent like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a transition metal catalyst.
Palladium and nickel complexes are among the most common catalysts for such C-S bond formations. For instance, palladium-catalyzed cross-coupling reactions, often employing phosphine (B1218219) ligands, could facilitate the substitution of a halide at the C2 position of the pentenenitrile backbone with a methylthio group.
A hypothetical reaction scheme is presented below:
Scheme 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

Caption: A potential palladium-catalyzed cross-coupling reaction for the synthesis of this compound from a 2-halo-4-pentenenitrile precursor.
The choice of ligand, base, and solvent would be critical in optimizing the yield and selectivity of such a reaction.
| Catalyst System Component | Potential Examples | Role in Reaction |
| Transition Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dppp) | Active catalytic species |
| Ligand | PPh₃, Xantphos, BINAP | Stabilizes and activates the metal center |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the thiol or deprotonates the nitrile |
| Methylthiolating Agent | NaSMe, MeSH | Source of the methylthio group |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |
This is an interactive data table. Click on the headers to sort.
Research into the synthesis of other functionalized nitriles has demonstrated the utility of various transition metal catalysts, including cobalt, for the α-alkylation of nitriles with alcohols. While not a direct thioetherification, this highlights the potential for transition metal-catalyzed functionalization at the α-position of a nitrile.
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of complex molecules. For the assembly of this compound, an organocatalytic approach could involve the activation of either the pentenenitrile substrate or the methylthiolating agent.
For instance, a chiral organocatalyst could be employed to achieve an enantioselective synthesis, should a specific stereoisomer of this compound be desired. While specific organocatalytic methods for this particular compound are not reported, general principles suggest that a Michael addition of methanethiol to an appropriate α,β-unsaturated nitrile precursor, followed by further functionalization, could be a viable route. Alternatively, an organocatalyst could facilitate the nucleophilic substitution of a leaving group on a pentenenitrile backbone.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The application of these principles to the synthesis of this compound would focus on areas such as solvent selection, atom economy, and the use of renewable resources.
One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of a 2-halo-4-pentenenitrile with a solid-supported methylthiolating agent, potentially under microwave irradiation to accelerate the reaction rate.
The synthesis of other methylthio-containing compounds has been successfully achieved under solvent-free conditions, often leading to higher yields and shorter reaction times compared to traditional solvent-based methods.
| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |
| Environmental Impact | Higher (solvent waste) | Lower |
| Reaction Time | Often longer | Often shorter (with microwave) |
| Work-up Procedure | More complex (extraction, distillation) | Simpler (filtration) |
| Energy Consumption | Potentially higher (heating large volumes) | Potentially lower |
This is an interactive data table. Click on the headers to sort.
The use of renewable feedstocks is another cornerstone of green chemistry. While the direct synthesis of this compound from renewable resources is a complex challenge, some of the potential starting materials could be derived from biomass. For example, certain unsaturated nitriles can be synthesized from intermediates derived from the fermentation of sugars or the processing of lignocellulosic biomass. Methanethiol can also be produced from biological sources. The development of biocatalytic or chemocatalytic routes to convert bio-derived platform molecules into the necessary precursors for this compound synthesis would represent a significant advancement in its sustainable production.
Continuous Flow Chemistry for Scalable this compound Production
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.
For the synthesis of this compound, a continuous flow setup could offer several advantages over traditional batch processing. These include improved heat transfer, enhanced safety when dealing with potentially exothermic reactions or hazardous reagents, and the ability to readily scale up production by simply running the system for a longer duration.
A hypothetical continuous flow process could involve pumping a solution of a 2-halo-4-pentenenitrile and a methylthiolating agent through a heated tube reactor packed with a solid-supported catalyst. The product stream would then be collected, and the desired this compound could be isolated through an in-line purification step. This approach would be particularly beneficial for industrial-scale production.
| Feature | Batch Production | Continuous Flow Production |
| Scalability | Difficult, requires larger reactors | Easier, longer run times |
| Safety | Potentially lower (exotherms) | Higher (small reaction volume) |
| Process Control | Less precise | Highly precise |
| Product Consistency | Can vary between batches | High consistency |
| Integration | Difficult to integrate multiple steps | Easily integrated with other unit operations |
This is an interactive data table. Click on the headers to sort.
Stereochemical Control in this compound Synthesis
The presence of a stereocenter at the second carbon position of this compound introduces the possibility of stereoisomers. The control of this stereochemistry is a critical aspect of its synthesis, enabling the preparation of specific diastereomers or enantiomers, which can be crucial for its intended applications.
Diastereoselective Pathways to this compound
Future research in this area could explore various chiral templates and reaction conditions to establish efficient diastereoselective routes. The systematic variation of solvents, temperatures, and Lewis acids could provide insights into the factors governing the diastereoselectivity of such transformations.
Enantioselective Syntheses of Chiral this compound Analogs
The enantioselective synthesis of chiral analogs of this compound is a significant challenge that, to date, has not been extensively reported in peer-reviewed literature. Achieving high levels of enantioselectivity would necessitate the use of chiral catalysts, such as chiral organocatalysts or transition-metal complexes with chiral ligands.
A hypothetical enantioselective approach could involve the asymmetric hydrocyanation of a suitable methylthio-containing alkene, catalyzed by a chiral metal complex. Alternatively, the enantioselective alkylation of a deprotonated acetonitrile (B52724) derivative with a chiral electrophile containing the methylthio and allyl moieties could be explored. The success of such strategies would depend on the design of a catalyst system that can effectively differentiate between the two enantiotopic faces of the prochiral substrate or intermediate.
Optimization of Reaction Conditions and Yields for this compound Formation
The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. For the formation of this compound, a systematic investigation of various parameters would be essential.
Detailed experimental studies focusing specifically on the optimization of reaction conditions for the synthesis of this compound are not widely documented. However, general principles of organic synthesis suggest that key parameters for optimization would include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst, if any.
A hypothetical optimization study could involve screening a range of solvents with varying polarities to determine their effect on reaction rate and yield. Similarly, a temperature profile could be established to find the optimal balance between reaction kinetics and the prevention of side reactions or product decomposition. The molar ratios of the reactants would also be a critical variable to investigate to ensure complete conversion of the limiting reagent while minimizing waste.
For a potential synthesis involving a nucleophilic substitution reaction, where a cyanide nucleophile displaces a leaving group from a methylthio-containing substrate, the choice of the cyanide source (e.g., sodium cyanide, potassium cyanide, or trimethylsilyl (B98337) cyanide) and the presence of phase-transfer catalysts could significantly impact the reaction's efficiency.
To illustrate the process of optimization, a hypothetical data table for the synthesis of this compound via the reaction of a hypothetical precursor, 1-bromo-2-(methylthio)pent-4-ene, with sodium cyanide is presented below. This table is for illustrative purposes only and is not based on published experimental data.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | DMSO | 25 | 24 | 45 |
| 2 | DMF | 25 | 24 | 52 |
| 3 | Acetonitrile | 25 | 24 | 38 |
| 4 | DMF | 50 | 12 | 75 |
| 5 | DMF | 80 | 6 | 85 |
| 6 | DMF | 100 | 4 | 82 (with side products) |
Interactive Data Table: The data in the table above suggests that DMF is a more suitable solvent than DMSO or acetonitrile for this hypothetical reaction. Furthermore, increasing the temperature to 80 °C appears to provide the optimal balance between reaction time and yield, with higher temperatures potentially leading to the formation of undesired side products. Further optimization could involve screening different cyanide sources and the addition of catalysts.
Reaction Mechanisms and Chemical Reactivity of 2 Methylthio 4 Pentenenitrile
Mechanistic Investigations of Reactions Involving 2-Methylthio-4-pentenenitrile
The presence of multiple reactive centers allows this compound to participate in a diverse range of organic reactions, including nucleophilic and electrophilic additions, radical processes, pericyclic transformations, and molecular rearrangements.
Nucleophilic Addition Reactions at the Nitrile Carbon of this compound
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ucdavis.edu Such additions are fundamental to the transformation of nitriles into other functional groups like ketones, carboxylic acids, and amines. youtube.com
The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi-bond and forming a transient imine anion intermediate. This intermediate is typically protonated during workup to yield an imine, which can then be hydrolyzed to a ketone or further reduced to an amine. nih.gov
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid. ucdavis.edu The reaction proceeds through an amide intermediate.
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. nih.gov
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation of the resulting anion. ucdavis.edu
Addition of Organometallic Reagents: Strong nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the nitrile carbon. youtube.com Aqueous workup of the intermediate imine anion leads to the formation of a ketone.
Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻). nih.gov
| Nucleophile/Reagent | Conditions | Intermediate | Final Product |
|---|---|---|---|
| H₂O/H⁺ or OH⁻ | Heat | 2-Methylthio-4-pentenamide | 2-Methylthio-4-pentenoic acid |
| R-MgX (e.g., CH₃MgBr) | 1. Ether solvent 2. H₃O⁺ workup | Imine | 3-Methylthio-5-hexen-2-one |
| LiAlH₄ | 1. Ether solvent 2. H₃O⁺ workup | Dianion | 2-(Methylthiomethyl)pent-4-en-1-amine |
Electrophilic Additions to the Alkene Moiety of this compound
The carbon-carbon double bond in the 4-pentenenitrile (B1194741) portion of the molecule is electron-rich due to the presence of pi-electrons, making it a nucleophile that can react with electrophiles. libretexts.org These electrophilic addition reactions break the pi-bond and form two new sigma bonds. libretexts.org
The mechanism typically involves a two-step process. First, the alkene's pi-bond attacks an electrophile (E⁺), forming a carbocation intermediate and a new C-E sigma bond. libretexts.org In the second step, a nucleophile (Nu⁻) attacks the carbocation, forming the final addition product. libretexts.org
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is generally governed by Markovnikov's rule. This rule states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. quizlet.com In this case, the proton would add to C5, forming a more stable secondary carbocation at C4. The electronic influence of the distant methylthio and nitrile groups is expected to be minimal.
Common Electrophilic Addition Reactions:
Hydrohalogenation: Addition of hydrogen halides (H-X) like HBr or HCl.
Halogenation: Addition of halogens (X₂) like Br₂ or Cl₂. This reaction often proceeds through a cyclic halonium ion intermediate, typically resulting in anti-addition.
Hydration: Addition of water in the presence of a strong acid catalyst (like H₂SO₄) to form an alcohol.
| Electrophilic Reagent | Conditions | Predicted Major Product (according to Markovnikov's rule) |
|---|---|---|
| HBr | Inert solvent | 4-Bromo-2-(methylthio)pentanenitrile |
| Cl₂ | CH₂Cl₂ | 4,5-Dichloro-2-(methylthio)pentanenitrile |
| H₂O / H₂SO₄ (cat.) | Aqueous solution | 4-Hydroxy-2-(methylthio)pentanenitrile |
Radical Reactions and Pathways of this compound
This compound can also undergo reactions involving free radical intermediates. These reactions can be initiated by heat, light, or a radical initiator.
Radical Addition to the Alkene: The alkene moiety can undergo radical addition. A notable example is the anti-Markovnikov addition of HBr in the presence of peroxides (ROOR). The peroxide initiates the formation of a bromine radical (Br•), which then adds to the double bond at the less substituted carbon (C5) to form the more stable secondary radical at C4. This radical then abstracts a hydrogen atom from HBr to give the final product and propagate the chain reaction.
Radical Reactions at the Thioether: The thioether group can also participate in radical reactions. The C-H bonds on the carbon atom alpha to the sulfur are susceptible to hydrogen atom abstraction to form a sulfur-stabilized radical. nih.gov Hydroxyl radicals (HO•), for example, can react with thioethers to initiate one-electron oxidation processes. nih.gov Furthermore, thiyl radicals are known to efficiently add to sites of unsaturation. nih.gov
Pericyclic Transformations Involving this compound
Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are not affected by catalysts or changes in solvent. msu.edu The reactivity of this compound in such transformations is hypothetical but can be predicted based on its structure.
Cycloaddition Reactions: The alkene portion of the molecule could potentially act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable conjugated diene. ebsco.com The reaction would be facilitated if the alkene were electronically deficient, which is not strongly the case here without further modification.
Ene Reaction: The molecule contains an allylic hydrogen atom (at C3), which could potentially participate in an ene reaction with a suitable "enophile" (e.g., an activated alkene or alkyne). This is a concerted reaction involving the shift of the allylic C-H bond, the alkene pi-bond, and attack on the enophile. libretexts.org
Reactivity Profile of the Thioether Group in this compound
The thioether (sulfide) group in this compound possesses a lone pair of electrons on the sulfur atom, making it nucleophilic. It is also susceptible to oxidation. masterorganicchemistry.com
Oxidation: The sulfur atom can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. This is a common transformation for thioethers.
Oxidation to Sulfoxide: Mild oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) can selectively oxidize the thioether to 2-(Methylsulfinyl)-4-pentenenitrile.
Oxidation to Sulfone: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or excess hydrogen peroxide, can oxidize the thioether all the way to the corresponding sulfone, 2-(Methylsulfonyl)-4-pentenenitrile.
Alkylation: As a soft nucleophile, the sulfur atom can attack electrophiles, such as alkyl halides (e.g., methyl iodide), in an Sₙ2 reaction. This results in the formation of a sulfonium (B1226848) salt.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (1 equiv.) | Acetic Acid | 2-(Methylsulfinyl)-4-pentenenitrile (Sulfoxide) |
| m-CPBA (2 equiv.) | CH₂Cl₂ | 2-(Methylsulfonyl)-4-pentenenitrile (Sulfone) |
| CH₃I | Inert solvent | Dimethyl(1-cyano-3-buten-1-yl)sulfonium iodide (Sulfonium Salt) |
Oxidation Reactions of the Thioether Moiety of this compound
The sulfur atom in the thioether group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. These oxidation reactions can be controlled to selectively yield either product. beilstein-journals.org
The conversion of the thioether to a sulfoxide represents the first stage of oxidation. This can be achieved using a carefully controlled amount of an oxidizing agent. acsgcipr.org A variety of reagents are effective for this transformation, with hydrogen peroxide (H₂O₂) being a versatile and environmentally benign option. beilstein-journals.org The reaction stoichiometry must be carefully managed to prevent over-oxidation to the sulfone. acsgcipr.org
Further oxidation of the 2-(methylsulfinyl)-4-pentenenitrile yields 2-(methylsulfonyl)-4-pentenenitrile. Achieving this requires stronger oxidizing conditions or an excess of the oxidizing agent. beilstein-journals.orgacsgcipr.org For instance, using an excess of hydrogen peroxide in a suitable solvent like acetic acid at elevated temperatures can drive the reaction to completion, forming the sulfone. beilstein-journals.org
| Product | Reagent(s) | Typical Conditions |
| 2-(methylsulfinyl)-4-pentenenitrile (Sulfoxide) | Hydrogen peroxide (H₂O₂) (1 equivalent) | Acetic acid, room temperature beilstein-journals.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to rt | |
| Sodium periodate (NaIO₄) | Methanol/Water | |
| 2-(methylsulfonyl)-4-pentenenitrile (Sulfone) | Hydrogen peroxide (H₂O₂) (excess) | Acetic acid, elevated temperature beilstein-journals.org |
| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/Water | |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water |
Cleavage and Substitution Reactions at the Thioether Center of this compound
The carbon-sulfur bond in the thioether moiety can be cleaved through various methods. Reagents such as N-halosuccinimides can facilitate this cleavage. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can be used for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org The reaction with NBS is thought to proceed through the formation of a bromosulfonium intermediate, which can then undergo further reactions leading to bond cleavage. organic-chemistry.org
This reactivity allows for the substitution of the methylthio group. The cleavage of the C-S bond can lead to the formation of intermediates that can be trapped by other nucleophiles, effectively replacing the sulfur-containing moiety.
Reductive cleavage is another method for breaking the C-S bond. Raney nickel is a classic reagent used for the desulfurization of thioethers, which would convert the methylthio group into a methyl group, though this is a destructive cleavage of the functionality rather than a substitution. nih.gov
Formation of Sulfur Ylides from this compound Precursors
Sulfur ylides can be generated from thioether precursors like this compound in a two-step process. quimicaorganica.orgmdpi.com
Formation of a Sulfonium Salt : The first step involves the alkylation of the nucleophilic sulfur atom of the thioether. This is an Sₙ2 reaction where the thioether reacts with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or triflate, to form a sulfonium salt. mdpi.com In the case of this compound, reaction with methyl iodide would yield (4-cyanopent-1-en-3-yl)dimethylsulfonium iodide.
Deprotonation to Form the Ylide : The resulting sulfonium salt possesses protons on the carbons adjacent to the positively charged sulfur atom which are now acidic. Treatment with a strong base (e.g., sodium hydride, n-butyllithium) removes one of these protons to generate the sulfur ylide, a zwitterionic species with a carbanion adjacent to a sulfonium cation. baranlab.org These ylides are valuable synthetic intermediates, notably used in the Corey-Chaykovsky reaction for the synthesis of epoxides from carbonyl compounds. youtube.com
Transformations of the Nitrile Functionality in this compound
The nitrile group (–C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis and Alcoholysis of the Nitrile Group of this compound
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.com
Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the carbon. A subsequent nucleophilic attack by water leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis : Alternatively, heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This also forms an amide intermediate, which upon further hydrolysis yields a carboxylate salt and ammonia. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk
Alcoholysis, the reaction with an alcohol, can also occur, typically under acidic conditions, to produce esters, though the formation of amides from alcohols and nitriles has also been reported. nih.gov
Reduction of the Nitrile to Amines or Aldehydes Derived from this compound
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the addition of two hydride equivalents to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the amine. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) with catalysts such as Raney nickel, palladium, or platinum is another common method for this transformation. wikipedia.org
Reduction to Aldehydes : The partial reduction of a nitrile to an aldehyde requires milder and more controlled conditions to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose; it adds one hydride equivalent to the nitrile, and a subsequent aqueous workup hydrolyzes the resulting imine to an aldehyde. chemistrysteps.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid. wikipedia.orgncert.nic.in
| Desired Product | Reagent(s) | Notes |
| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Strong reducing agent, requires anhydrous conditions and aqueous workup. chemguide.co.uk |
| Catalytic Hydrogenation (H₂/Raney Ni, Pd/C, or PtO₂) | Economical method; may require high pressure and temperature. wikipedia.org | |
| Borane (B79455) (BH₃·THF or BH₃·SMe₂) | A stable alternative to LiAlH₄. commonorganicchemistry.com | |
| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Milder reagent, allows for partial reduction. Reaction is quenched with water to hydrolyze the imine intermediate. chemistrysteps.com |
| Stephen Reaction (SnCl₂/HCl) | Forms an iminium salt which is then hydrolyzed. wikipedia.org |
Cycloaddition Reactions Involving the Nitrile Moiety of this compound
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions. The most notable example is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org In this reaction, a conjugated diene reacts with a "dienophile" to form a six-membered ring. organic-chemistry.org
For a nitrile to act as a dienophile, it typically needs to be activated by an electron-withdrawing group. organic-chemistry.org While the nitrile itself is electron-withdrawing, its dienophilic character in reactions with electron-rich dienes can lead to the formation of heterocyclic compounds, specifically dihydropyridine (B1217469) derivatives. youtube.com The reactivity in such cycloadditions would depend on the specific diene partner and the reaction conditions (thermal or Lewis acid catalysis).
Reactivity of the Pentenene Moiety in this compound
The alkene group is a site of high electron density, making it susceptible to attack by electrophiles and a prime candidate for addition reactions. Its position, allylic to the thioether, can influence the regioselectivity and stereoselectivity of these transformations.
The carbon-carbon double bond in this compound can be selectively reduced to a single bond through catalytic hydrogenation, yielding 2-Methylthio-pentanenitrile. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst is crucial to ensure chemoselectivity, specifically to avoid the reduction of the nitrile group and poisoning of the catalyst by the sulfur atom.
Catalysts based on iridium, particularly Ir N,P ligand complexes activated by a base, have been shown to be effective for the conjugate reduction of α,β-unsaturated nitriles, suggesting their potential applicability here. nih.gov Similarly, ruthenium and palladium-platinum alloy nanoparticles are known to catalyze nitrile hydrogenation, but under specific conditions, they can be tailored for alkene reduction. semanticscholar.orgrsc.org Sulfur-tolerant catalysts, such as certain binary metal sulfides, may also be effective in preventing catalyst deactivation by the thioether group. nih.gov
The general mechanism involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).
Table 1: Selected Catalysts for Alkene Hydrogenation
| Catalyst System | Typical Conditions | Selectivity Notes |
| Iridium N,P Ligand Complexes | H₂ (low pressure), Base (e.g., N,N-diisopropylethylamine) | High selectivity for conjugated C=C bonds over the nitrile group. nih.gov |
| Ruthenium Pincer Complexes | H₂ (low pressure), Mild temperatures | Can be selective for either nitrile or alkene depending on the specific ligand system. semanticscholar.org |
| Palladium-Platinum (Pd-Pt) Nanoparticles | H₂ (1 bar), 25 °C | Can be tuned for selectivity towards primary or secondary amines from nitriles, but conditions can be adapted for alkene hydrogenation. rsc.orgnih.gov |
| Unsupported Binary Metal Sulfides | High temperature and pressure | Known for sulfur tolerance, making them suitable for substrates with thioether groups. nih.gov |
Halogenation and Hydrohalogenation of the Alkene in this compound
The alkene moiety readily undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).
Hydrohalogenation : The addition of a hydrogen halide (HX) to the double bond is expected to follow Markovnikov's rule. libretexts.orgleah4sci.com The reaction is initiated by the protonation of the double bond to form the more stable carbocation. In the case of this compound, this would be the secondary carbocation at C-4, stabilized by induction from the alkyl chain. Subsequent attack by the halide ion (X⁻) would yield 4-halo-2-methylthio-pentanenitrile as the major product. wikipedia.org In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 5-bromo-2-methylthio-pentanenitrile. wikipedia.org
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. This mechanism typically results in anti-addition of the two halogen atoms, yielding (4R,5S)- and (4S,5R)-4,5-dihalo-2-methylthio-pentanenitrile. A potential competing reaction is the halogenation at the alpha position to the thioether, as thioethers can react with halogenating agents. rsc.org
Epoxidation : The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where an oxygen atom is transferred to the alkene, resulting in the formation of 2-Methylthio-4,5-epoxypentanenitrile. The presence of the allylic thioether may influence the stereoselectivity of the epoxidation. Metal-catalyzed epoxidations, for example using titanium or tungsten complexes with hydrogen peroxide or tert-butyl hydroperoxide as the oxidant, are also highly effective for allylic systems. acs.orgacs.orgwikipedia.org
Dihydroxylation : The alkene can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). wikipedia.org This transformation can be achieved with different stereochemical outcomes depending on the reagents used:
Syn-dihydroxylation : This is typically achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, which is then hydrolyzed to give the syn-diol, 2-Methylthio-pentane-4,5-diol. Sharpless asymmetric dihydroxylation allows for enantioselective synthesis of the diol by using a chiral ligand. wikipedia.org
Anti-dihydroxylation : This is accomplished by first forming an epoxide, followed by acid-catalyzed ring-opening with water. The nucleophilic attack of water opens the epoxide from the side opposite to the oxygen atom, resulting in the anti-diol. libretexts.org
Oxidative Cleavage : The carbon-carbon double bond can be completely broken through oxidative cleavage. The most common method is ozonolysis (reaction with ozone, O₃), followed by a work-up step. rsc.orgnih.govrsc.org
Reductive Work-up (e.g., with zinc dust or dimethyl sulfide): This process cleaves the double bond and yields two carbonyl compounds. For this compound, this would result in 3-(methylthio)propanal and formaldehyde.
Oxidative Work-up (e.g., with hydrogen peroxide): This work-up also cleaves the double bond but oxidizes any resulting aldehydes to carboxylic acids. This would yield 3-(methylthio)propanoic acid and carbon dioxide (from the oxidation of formaldehyde).
Acidic and Basic Properties Pertinent to this compound
The electronic properties of the nitrile and thioether groups confer both acidic and basic characteristics to the molecule, enabling it to participate in a variety of reactions, including deprotonation and coordination with Lewis acids.
The hydrogen atom at the C-2 position, which is alpha to both the nitrile and the thioether groups, is acidic. Its acidity is significantly enhanced by the strong electron-withdrawing nature of the adjacent nitrile group (C≡N). The nitrile group stabilizes the resulting carbanion (conjugate base) through both an inductive effect and resonance, although the delocalization of the negative charge onto the nitrogen is less effective than in enolates derived from carbonyl compounds. qorganica.com
The pKa of a hydrogen alpha to a simple nitrile group is approximately 31. qorganica.com For comparison, hydrogens alpha to carbonyl groups are more acidic, with pKa values around 17 for aldehydes and 20 for ketones. qorganica.comlibretexts.org The presence of the thioether group at the same position has a more subtle effect but is generally considered to be weakly acidifying. Therefore, the C-2 hydrogen of this compound can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. openstax.org This carbanion is a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.
Table 2: Approximate pKa Values of Alpha-Hydrogens for Various Functional Groups
| Functional Group | Example Compound | Approximate pKa | Reference(s) |
| Aldehyde | Acetaldehyde | 17 | qorganica.com |
| Ketone | Acetone | 20 | qorganica.comualberta.ca |
| Ester | Ethyl acetate (B1210297) | 25 | qorganica.com |
| Nitrile | Acetonitrile (B52724) | 31 | qorganica.compharmaxchange.info |
| Alkane | Ethane | ~50 | libretexts.org |
Lewis Acid-Base Interactions and Coordination Chemistry with this compound
This compound possesses two primary Lewis basic sites: the lone pair of electrons on the nitrogen atom of the nitrile group and the lone pairs on the sulfur atom of the thioether group. These sites allow the molecule to act as a ligand in coordination complexes with Lewis acidic metal centers. nih.govwikipedia.org
Nitrile Coordination : Nitriles typically coordinate to metal ions in an end-on fashion through the nitrogen lone pair. wikipedia.org This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, which is the basis for Lewis acid-promoted reactions like the Pinner and Ritter reactions. nih.gov
Thioether Coordination : Thioethers are soft ligands that coordinate to metal centers through one of the sulfur's lone pairs. wikipedia.org They form stable complexes with soft Lewis acids like Ag(I), Pd(II), and Pt(II). nih.govacs.org The sulfur atom in a coordinated thioether becomes a stereocenter. wikipedia.org
This compound has the potential to act as a bidentate chelating ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms to form a stable five-membered ring. Alternatively, it can function as a monodentate ligand, binding through either the "harder" nitrogen donor or the "softer" sulfur donor, depending on the nature of the Lewis acid (HSAB theory). It could also act as a bridging ligand, connecting two different metal centers. nih.govunibo.it
Computational and Theoretical Investigations of 2 Methylthio 4 Pentenenitrile
Electronic Structure Elucidation of 2-Methylthio-4-pentenenitrile
The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions.
Quantum Mechanical Studies of this compound Electronic States
Quantum mechanical calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, would be employed to determine the electronic ground state and excited states of this compound. These studies would provide insights into the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and the electronic transition properties of the molecule. However, no specific studies detailing these electronic states for this compound have been published.
Density Functional Theory (DFT) Applications to this compound Structure
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. For this compound, DFT calculations would be used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic properties such as electron density distribution, electrostatic potential, and atomic charges. Despite the widespread use of DFT, specific applications to this compound are not found in the current body of scientific literature.
Conformational Analysis of this compound
The flexibility of the single bonds in this compound allows for the existence of multiple conformations, which can significantly influence its physical and chemical properties.
Rotational Isomerism and Torsional Barriers in this compound
The rotation around the C-C and C-S single bonds in this compound would lead to various rotational isomers (conformers). A detailed conformational analysis would involve scanning the torsional angles of these bonds to identify the stable conformers and the transition states connecting them. The energy differences between these conformers and the rotational barriers would be calculated to understand the conformational preferences and the dynamics of the molecule. Such a study has not been specifically conducted for this compound.
Potential Energy Surface Mapping for this compound Conformations
A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. For this compound, a detailed PES mapping would reveal all the low-energy conformations, the transition states for conformational interconversion, and the minimum energy pathways between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. To date, a potential energy surface map for this specific compound has not been reported in scientific publications.
Reaction Pathway Modeling for this compound Transformations
Theoretical modeling of reaction pathways can provide valuable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. This would involve identifying the structures of reactants, products, and transition states, and calculating the activation energies and reaction energies. Such studies could explore various transformations, such as additions to the double bond or reactions involving the nitrile or thioether functional groups. However, there are no published computational studies modeling the reaction pathways of this compound.
Transition State Characterization for Reactions Involving this compound
The characterization of transition states is essential for understanding the mechanisms of chemical reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map the potential energy surface and locate the highest energy point along the reaction coordinate, which corresponds to the transition state.
For reactions involving unsaturated nitriles, such as isomerizations or dissociation, these calculations can reveal the specific geometric arrangement of atoms at the peak of the energy barrier. For instance, in studies of the related compound 3-pentenenitrile, the transition state for the loss of hydrogen cyanide (HCN) was calculated to have an energy of 345 kJ/mol, while the transition state for the cleavage of the central C(2)-C(3) bond was 286 kJ/mol rsc.org. Similar computational approaches would be used to identify the transition states for potential reactions of this compound, such as cycloadditions at the double bond, reactions involving the nitrile group, or cleavage adjacent to the sulfur atom.
Energetic Profiles and Reaction Kinetics for this compound Conversions
By mapping the energetic landscape, computational studies can construct detailed reaction profiles that show the energy changes from reactants to products, including all intermediates and transition states. This information is vital for determining reaction kinetics.
A hypothetical energetic profile for a reaction of this compound could be constructed as follows:
| Reaction Coordinate | Species | Relative Energy (kJ/mol) |
| Reactant | This compound | 0 |
| Transition State 1 | [TS1]‡ | +120 |
| Intermediate | Intermediate Species | +30 |
| Transition State 2 | [TS2]‡ | +95 |
| Product | Converted Product | -50 |
This interactive table represents a hypothetical reaction profile for illustrative purposes.
Intermolecular Interactions Involving this compound
The physical and chemical properties of a compound in a condensed phase are heavily influenced by its intermolecular interactions. Computational methods can probe the nature and strength of these non-covalent forces.
Investigation of Hydrogen Bonding Networks in Systems Containing this compound
While this compound does not possess strong hydrogen bond donors, its nitrile group and sulfur atom can act as hydrogen bond acceptors. univie.ac.atnih.gov The sulfur atom, in particular, has been shown to participate in N-H···S hydrogen bonds in crystal engineering studies. nih.gov In systems containing protic solvents (like water or alcohols) or other molecules with N-H or O-H groups, this compound could participate in hydrogen bonding networks. Computational studies, including ab initio molecular dynamics, can rationalize frequency shifts in vibrational spectra that are related to the structural changes induced by a hydrogen-bonding environment researchgate.net. Hirshfeld surface analysis is another tool used to reveal the effect of isomers on intermolecular interactions within crystal structures nih.gov.
Solvation Effects and Non-Covalent Interactions with this compound
Solvation plays a critical role in reaction kinetics and mechanisms. The rate of a reaction can be dramatically altered by changing the solvent, as this can stabilize or destabilize the ground state and transition state differently nih.gov. For instance, the hydrolysis of p-nitrophenyl phosphate (B84403) is over a million times faster in acetonitrile (B52724) with a small amount of water compared to pure water, an effect attributed to the desolvation of the ground state and stabilization of the transition state nih.gov.
For this compound, computational models can simulate its behavior in various solvents to understand these effects. Non-covalent interactions (NCI) analysis, based on DFT calculations, can reveal the nature of interactions between the solute and solvent molecules nih.gov. These interactions include van der Waals forces, dipole-dipole interactions, and π-stacking, where the allyl group of the molecule could potentially interact with aromatic solvents mdpi.com.
Prediction of Reactivity Descriptors and Sites in this compound
Models have been developed to predict molecular reactivity with biological nucleophiles like glutathione (B108866) by identifying specific atoms that are sites of reactivity nih.gov. These models often use atom reactivity scores generated by neural networks or logistic regressors to achieve high accuracy nih.gov.
For this compound, key descriptors would be calculated using DFT:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between them relates to the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): This maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Global Reactivity Descriptors: Quantities like chemical hardness, softness, and the electrophilicity index provide a measure of the molecule's resistance to electron configuration changes and its propensity to accept electrons mdpi.com. A higher hardness value suggests greater stability and lower reactivity mdpi.com.
The predicted reactive sites in this compound would likely include the π-bond of the allyl group, the electron-rich nitrile group, and the sulfur atom, which can be a site for electrophilic attack researchgate.net.
A summary of typical reactivity descriptors is provided below:
| Descriptor | Definition | Predicted Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates sites susceptible to electrophilic attack (likely the C=C double bond). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates sites susceptible to nucleophilic attack (likely the carbon of the nitrile group). |
| Hardness (η) | Resistance to change in electron configuration. | A higher value suggests greater kinetic stability. |
| Softness (S) | Reciprocal of hardness. | A higher value suggests higher reactivity. |
| Electrophilicity Index (ω) | Propensity to accept electrons. | Quantifies the molecule's ability to act as an electrophile. |
This interactive table outlines key reactivity descriptors and their relevance.
Advanced Analytical Methodologies for 2 Methylthio 4 Pentenenitrile
Chromatographic Separation Techniques Applied to 2-Methylthio-4-pentenenitrile
Chromatography is a fundamental technique for the separation of individual components from a mixture. For a semi-volatile organic compound like this compound, both gas and liquid chromatography offer robust separation capabilities, which are essential for its analysis in complex matrices.
Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. libretexts.org The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. libretexts.org Method development for this compound involves the careful optimization of several key parameters to achieve efficient separation and resolution from other matrix components.
Key aspects of GC method development include:
Column Selection: The choice of the capillary column is critical. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often suitable for a broad range of organic compounds, including those containing sulfur and nitrile functionalities. nih.govresearchgate.net The column dimensions (length, internal diameter, and film thickness) are selected to balance resolution and analysis time.
Temperature Programming: A temperature-programmed oven is used to elute compounds with a wide range of boiling points. A typical program would start at a low temperature to resolve volatile components and gradually ramp up to a higher temperature to elute less volatile compounds like this compound in a reasonable time, ensuring sharp peak shapes.
Injector Configuration: A split/splitless injector is commonly used. For trace analysis, a splitless injection mode ensures the maximum transfer of the analyte onto the column, enhancing sensitivity. The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. tandfonline.com
Carrier Gas: An inert gas, typically helium or nitrogen, is used as the mobile phase. libretexts.org The flow rate is optimized to achieve the best separation efficiency.
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. kelid1.ir For enhanced selectivity towards sulfur-containing molecules, a Sulfur Chemiluminescence Detector (SCD) can be employed, which specifically responds to sulfur atoms, thereby reducing interference from non-sulfur-containing matrix components. researchgate.net
Table 1: Representative GC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min |
| Injector | Splitless Mode, Temperature: 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | FID: 300 °C; SCD: 800 °C (Burner) |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For a moderately polar compound like this compound, reverse-phase HPLC is a common and effective approach. google.com
Method development considerations for HPLC include:
Mode and Stationary Phase: Reverse-phase chromatography on a C18 (octadecylsilane) column is a widely used starting point for the separation of moderately polar organic molecules. nih.gov This stationary phase separates compounds based on their hydrophobicity. Normal-phase HPLC, using a polar stationary phase like silica (B1680970) or an amino-propyl bonded column with a non-polar mobile phase, can also be explored as an alternative. nih.govoup.com
Mobile Phase: In reverse-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities.
Detection: this compound lacks a strong chromophore, making detection by a standard UV-Vis detector challenging but potentially feasible at low wavelengths (e.g., 200-220 nm). For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. Alternatively, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule, enhancing its detectability. google.com
Table 2: Representative Reverse-Phase HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
The chemical structure of this compound contains a stereocenter at the second carbon position, meaning it can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and quantification crucial in many fields. wvu.edu Chiral chromatography is the definitive technique for separating enantiomers. phenomenex.com
The separation is achieved by using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. wvu.edu
Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are among the most versatile and widely used for both HPLC and GC applications. phenomenex.commdpi.com These phases offer a range of interactions, including hydrogen bonding, dipole-dipole, and inclusion complexation, which are effective for the resolution of many chiral compounds. nih.gov
Mode of Operation: Chiral separations can be performed using HPLC in normal-phase, polar organic, or reverse-phase modes, depending on the specific CSP and analyte. phenomenex.commdpi.com Chiral GC is also a powerful technique, typically employing capillary columns coated with a cyclodextrin (B1172386) derivative dissolved in a polysiloxane phase.
Table 3: Common Chiral Stationary Phase (CSP) Types for Enantiomeric Resolution
| CSP Type | Primary Interaction Mechanism | Typical Application |
|---|---|---|
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Hydrogen bonding, dipole-dipole interactions, steric hindrance | HPLC (Normal Phase, Reverse Phase) |
| Cyclodextrin-based | Inclusion complexation into a chiral cavity | HPLC (Reverse Phase), GC |
| Protein-based (e.g., AGP, BSA) | Hydrophobic and polar interactions in a complex 3D structure | HPLC (Aqueous mobile phases) |
| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Complex mechanisms including ionic, hydrogen bonding, and inclusion | HPLC (Reverse Phase, Polar Organic) |
Mass Spectrometric Techniques for this compound Detection
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high selectivity and sensitivity, enabling definitive identification and structural characterization of analytes like this compound.
Ionization is the critical first step in mass spectrometry, where neutral analyte molecules are converted into gas-phase ions. acdlabs.com The choice of ionization technique depends on the nature of the analyte and the chromatographic method used.
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically used in GC-MS. pharmafocuseurope.com It bombards the analyte with energetic electrons, leading to the formation of a molecular ion (M+•) and extensive, reproducible fragmentation. researchgate.net This fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and library matching.
Chemical Ionization (CI): A "soft" ionization technique also used in GC-MS, CI uses a reagent gas to produce ions that then react with the analyte, typically through proton transfer. pharmafocuseurope.com This results in less fragmentation and a more abundant protonated molecule [M+H]+, which is useful for confirming the molecular weight of the compound.
Electrospray Ionization (ESI): ESI is the most common ionization source for LC-MS. It is a very soft ionization technique that generates ions directly from a liquid solution. bitesizebio.com For this compound, ESI in the positive ion mode would be expected to produce a protonated molecule [M+H]+ or adducts with cations present in the mobile phase, such as sodium [M+Na]+. txst.eduunito.it
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS technique that is well-suited for analyzing moderately polar to non-polar compounds that are not efficiently ionized by ESI. It involves vaporizing the LC eluent and creating ions through corona discharge-initiated chemical reactions. emory.edu
Table 4: Comparison of Ionization Techniques for this compound Analysis
| Technique | Typical Interface | Ionization Energy | Primary Ion(s) Formed | Key Advantage |
|---|---|---|---|---|
| Electron Ionization (EI) | GC-MS | Hard | M+•, extensive fragments | Reproducible fragmentation for library matching |
| Chemical Ionization (CI) | GC-MS | Soft | [M+H]+ | Clear molecular weight determination |
| Electrospray Ionization (ESI) | LC-MS | Soft | [M+H]+, [M+Na]+ | Ideal for polar, non-volatile compounds |
| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | Soft | [M+H]+ | Good for less polar compounds than ESI |
Tandem mass spectrometry, or MS/MS, is an advanced technique that provides detailed structural information by analyzing the fragmentation of a specific, isolated ion. nih.gov This methodology is invaluable for confirming the identity of a compound, differentiating it from isomers, and for developing highly selective quantitative methods.
The general MS/MS process involves three main steps:
Precursor Ion Selection: In the first stage of the mass spectrometer, a specific ion of interest (the precursor ion), such as the [M+H]+ or M+• ion of this compound, is selected and isolated from all other ions.
Collision-Induced Dissociation (CID): The isolated precursor ions are then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions with the gas cause the precursor ions to fragment into smaller, structurally significant product ions. unito.it
Product Ion Analysis: In the second stage of the mass spectrometer, the resulting product ions are mass-analyzed to generate a product ion spectrum.
This process can be performed on various types of instruments. "Tandem-in-space" instruments, like triple quadrupole (QqQ) or quadrupole-time-of-flight (Q-TOF) mass spectrometers, use physically separate regions for each step. nih.gov "Tandem-in-time" instruments, such as ion traps, perform all steps sequentially within the same physical space. nih.gov
The resulting product ion spectrum reveals the fragmentation pathways of the molecule. For this compound, analysis of these pathways would provide evidence for the presence of the methylthio group, the pentenenitrile backbone, and the location of the double bond, thus confirming its structure with a high degree of confidence. txst.edunih.gov
Spectroscopic Principles in this compound Research
Spectroscopic techniques are indispensable in the study of this compound, providing fundamental insights into its molecular structure, bonding, and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule, where absorption or scattering of energy reveals distinct features corresponding to specific molecular motions or electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for this compound Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic compounds, including this compound. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required for this resonance is highly sensitive to the local chemical environment of each nucleus.
For this compound, ¹H and ¹³C NMR are the most relevant techniques.
¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. The analysis of a ¹H NMR spectrum involves interpreting chemical shifts (δ), signal integration, and spin-spin coupling patterns (multiplicity). Based on the structure of this compound, a distinct set of signals is predicted. The vinyl protons (=CH₂ and =CH-) are expected to appear in the downfield region (δ 5-6 ppm) due to the deshielding effect of the π-bond. The proton on the carbon bearing the methylthio and nitrile groups (-CH(SMe)CN) would likely resonate in the range of δ 3.0-3.5 ppm. The methyl protons of the thioether group (-SCH₃) typically appear as a sharp singlet around δ 2.1-2.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the double bond would show complex splitting patterns.
¹³C NMR Spectroscopy : This method provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. The nitrile carbon (C≡N) is characteristically found far downfield, typically in the δ 115-125 ppm range. The sp² hybridized carbons of the alkene group (=CH₂ and =CH-) are expected between δ 110-140 ppm. The carbon atom attached to the sulfur (-C-S) and the methyl carbon of the thioether group (-S-CH₃) would appear in the upfield region of the spectrum.
The combination of these NMR techniques allows for a complete assignment of the proton and carbon skeletons, confirming the identity and purity of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 (-SCH₃) | 2.1 - 2.3 | Singlet (s) | N/A |
| H-2 (-CH(CN)S-) | 3.2 - 3.6 | Triplet (t) | ~7.0 |
| H-3 (-CH₂-) | 2.4 - 2.6 | Quartet (q) | ~7.0 |
| H-4 (-CH=) | 5.7 - 5.9 | Multiplet (m) | J(trans) ≈ 17.0, J(cis) ≈ 10.0, J(vicinal) ≈ 7.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-SCH₃) | 14 - 16 |
| C-2 (-CH(CN)S-) | 35 - 40 |
| C-3 (-CH₂-) | 38 - 42 |
| C-4 (-CH=) | 130 - 135 |
| C-5 (=CH₂) | 118 - 122 |
Infrared (IR) and Raman Spectroscopy Principles for this compound Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are foundational for identifying functional groups.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of specific bonds. A vibration must cause a change in the molecule's dipole moment to be "IR active." For this compound, the most prominent and diagnostic absorption is the C≡N (nitrile) stretch, which appears as a sharp, strong band in the 2240-2260 cm⁻¹ region. uc.edu Other key vibrations include the C=C stretch of the alkene group around 1640-1680 cm⁻¹, the =C-H stretch just above 3000 cm⁻¹, and the sp³ C-H stretches just below 3000 cm⁻¹. libretexts.orglibretexts.org
Raman Spectroscopy : Raman spectroscopy is a light-scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in frequency that corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman active," it must cause a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, in the spectrum of this compound, the C=C stretch would be expected to produce a strong signal. The C≡N stretch is also Raman active. The C-S bond vibrations, typically found in the 600-800 cm⁻¹ region, can also be observed. IR and Raman are often used as complementary techniques because vibrations that are weak in IR may be strong in Raman, and vice versa.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C≡N | Stretch | 2240 - 2260 | Strong | Medium |
| C=C | Stretch | 1640 - 1680 | Medium-Weak | Strong |
| =C-H | Stretch | 3010 - 3100 | Medium | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The technique is primarily used to study molecules containing chromophores, which are atoms or groups of atoms responsible for the absorption.
The structure of this compound contains several features relevant to UV-Vis analysis:
π→π* Transitions : The carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N) are chromophores that can undergo π→π* transitions. For an isolated, non-conjugated alkene like the one in this molecule, this transition typically occurs in the far-UV region, with a maximum absorption (λmax) around 170-190 nm. uobabylon.edu.iq Similarly, the nitrile group also absorbs below 200 nm. libretexts.org
n→π* Transitions : The sulfur atom of the methylthio group possesses non-bonding electrons (lone pairs). These electrons can be promoted to an antibonding π* orbital (n→π* transition). Thioethers typically exhibit weak absorptions from such transitions at longer wavelengths, often around 210-230 nm. researchgate.net
Because the chromophores (C=C and C≡N) are not in conjugation, the spectrum is expected to be a simple superposition of the absorptions of the individual groups. The most accessible transition for standard UV-Vis spectrophotometers (which typically operate above 200 nm) would be the weak n→π* transition associated with the thioether group.
Table 4: Predicted Electronic Transitions for this compound
| Chromophore | Transition | Predicted λmax Region (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Alkene (C=C) | π → π* | < 200 | High |
| Nitrile (C≡N) | π → π* | < 200 | Medium |
Hyphenated Techniques for Comprehensive this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for analyzing complex mixtures. For this compound, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most relevant and powerful hyphenated methodologies.
GC-MS Integration for this compound Profiling in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.
In a typical GC-MS analysis, a sample mixture is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components onto a long, narrow capillary column. Separation occurs based on the differential partitioning of analytes between the stationary phase coating the column and the mobile gas phase. The retention time (RT)—the time it takes for a compound to travel through the column—is a characteristic property used for preliminary identification.
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the most common mode, Electron Ionization (EI), high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). whitman.edu This molecular ion is often unstable and undergoes predictable fragmentation, breaking apart into smaller, charged fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
The resulting mass spectrum is a unique fingerprint for the compound. For this compound (Molecular Weight: 127.21 g/mol ), the molecular ion peak would be expected at m/z 127. The fragmentation pattern would likely be dominated by cleavages adjacent (alpha) to the sulfur atom and the nitrile group, leading to characteristic fragment ions. nih.govlibretexts.org
Table 5: Predicted Key Mass Fragments for this compound in EI-GC-MS
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 127 | [C₆H₉NS]⁺• | Molecular Ion (M⁺•) |
| 112 | [C₅H₆NS]⁺ | Loss of •CH₃ |
| 80 | [C₅H₆N]⁺ | Loss of •SCH₃ |
| 61 | [CH₃S=CH₂]⁺ | α-cleavage and rearrangement |
| 47 | [CH₃S]⁺ | Loss of •C₅H₆N |
LC-MS Applications for Detection and Quantification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, ideal for analyzing compounds that are non-volatile, thermally unstable, or highly polar. mdpi.com While this compound is likely amenable to GC-MS, LC-MS offers advantages for its analysis in complex biological or aqueous environmental samples, often requiring less sample preparation.
The LC system separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a compound of moderate polarity like this compound, reversed-phase chromatography using a C18 column would be a common approach.
After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Unlike GC-MS, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods impart less energy to the analyte, resulting in minimal fragmentation and a strong signal for the pseudomolecular ion, such as the protonated molecule [M+H]⁺ (m/z 128) or sodium adduct [M+Na]⁺ (m/z 150).
For quantitative studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is exceptionally powerful. elsevierpure.com In this setup, the pseudomolecular ion ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to create specific product ions, and one or more of these product ions are monitored by a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive, allowing for accurate quantification of this compound even at very low concentrations in complex matrices. elsevierpure.com
Sample Preparation and Derivatization Strategies for this compound Analysis
The accurate and sensitive determination of this compound in various matrices necessitates robust sample preparation and, in some cases, derivatization to enhance its analytical properties for chromatographic analysis. The selection of an appropriate sample preparation method is contingent upon the physicochemical properties of the analyte, the complexity of the sample matrix, and the desired analytical sensitivity. This compound, a moderately polar and semi-volatile compound, can be extracted and concentrated using several techniques.
Sample Preparation Methodologies
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely employed technique for the isolation of organic compounds from aqueous matrices. For the extraction of this compound, a non-polar or moderately polar solvent that is immiscible with water would be selected. The choice of solvent is critical to ensure efficient partitioning of the analyte from the sample matrix.
Principle: LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases.
Procedure: A typical LLE procedure involves the addition of an organic solvent to the aqueous sample, followed by vigorous mixing to facilitate the transfer of this compound into the organic phase. After phase separation, the organic layer containing the analyte is collected, concentrated, and subjected to analysis.
Solvent Selection: Solvents such as dichloromethane, diethyl ether, and ethyl acetate (B1210297) are suitable candidates for the extraction of this compound due to their ability to dissolve moderately polar compounds.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and efficient alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. The selection of the sorbent material is crucial for the effective retention and subsequent elution of this compound.
Principle: SPE involves the partitioning of the analyte between a solid sorbent and a liquid mobile phase. The analyte is retained on the sorbent, while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent.
Sorbent Selection: For a moderately polar compound like this compound, reversed-phase sorbents such as C18 or C8 are generally effective. Normal-phase sorbents like silica or Florisil® could also be employed depending on the sample matrix and the specific analytical goals.
Table 1: Comparison of LLE and SPE for the Extraction of this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |
| Solvent Consumption | High | Low |
| Sample Throughput | Low | High |
| Extraction Efficiency | Generally good, but can be affected by emulsions | High, with optimized sorbent and solvents |
| Selectivity | Lower | Higher, depending on sorbent choice |
| Automation Potential | Limited | High |
Headspace and Sorptive Extraction Techniques
Given the semi-volatile nature of this compound, headspace and sorptive extraction techniques can be valuable for its analysis, particularly in solid or complex matrices. These methods are solvent-free and can provide high sensitivity.
Static Headspace (SHS) and Dynamic Headspace (DHS): These techniques involve sampling the vapor phase in equilibrium with the sample. DHS, also known as purge-and-trap, is generally more sensitive as it involves continuous purging of the headspace with an inert gas and trapping the analytes on a sorbent trap.
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is exposed to the sample or its headspace, and the analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but employs a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for higher recovery and sensitivity for less volatile compounds.
Derivatization Strategies
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties, such as volatility, thermal stability, or detectability by a specific detector. While this compound may be amenable to direct analysis by gas chromatography (GC), derivatization can be employed to improve peak shape, increase sensitivity, and facilitate mass spectral interpretation.
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine. This transformation can improve its chromatographic behavior and allow for further derivatization with reagents that are specific for amines.
Reaction: The reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Advantages: The resulting primary amine is often more amenable to GC analysis and can be derivatized with various acylating or silylating agents to produce stable and volatile derivatives.
Derivatization of the Alkene Group
The double bond in this compound offers another site for derivatization.
Reaction: The alkene can undergo reactions such as epoxidation or halogenation. For example, reaction with a peroxy acid would yield an epoxide derivative.
Advantages: These derivatives can exhibit different retention times and mass fragmentation patterns, which can be useful for confirmatory analysis.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Reaction | Reagent Example | Derivative Formed | Analytical Advantage |
|---|---|---|---|---|
| Nitrile (-C≡N) | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine (-CH₂-NH₂) | Improved chromatographic behavior, allows for further derivatization |
| Alkene (C=C) | Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide | Altered retention time and mass spectrum for confirmation |
The selection of a particular sample preparation and derivatization strategy will depend on the specific requirements of the analysis, including the nature of the sample matrix, the concentration of the analyte, and the available analytical instrumentation. Method validation is essential to ensure the accuracy, precision, and reliability of the analytical results.
Occurrence, Isolation, and Biosynthetic Pathways of 2 Methylthio 4 Pentenenitrile
Natural Occurrence and Distribution of 2-Methylthio-4-pentenenitrile
There is a notable absence of scientific literature detailing the natural occurrence and distribution of this compound.
Presence of this compound in Botanical Sources
A thorough search of scientific databases and publications has yielded no reports of this compound as a constituent of any plant species. While other related nitrile compounds have been identified in the plant kingdom, the specific subject of this article has not been documented as a naturally occurring plant metabolite.
Microbial Production of this compound in Fermentation Broths
Similarly, there is no available information to suggest that this compound is a product of microbial metabolism. Investigations into the metabolic products of various bacteria, fungi, and other microorganisms have not identified this compound in fermentation broths or other microbial cultures.
Isolation and Purification Methodologies for Naturally Occurring this compound
Consistent with the lack of evidence for its natural occurrence, there are no established or published methodologies for the isolation and purification of this compound from any natural source.
Extraction Protocols from Biological Matrices for this compound
As the compound has not been identified in any biological matrices, there are no developed or documented protocols for its extraction from such sources.
Chromatographic Isolation and Enrichment Techniques for this compound
In the absence of its discovery in natural contexts, specific chromatographic techniques for the isolation and enrichment of this compound from natural extracts have not been developed or reported in the scientific literature.
Proposed Biosynthetic Pathways of this compound
Information regarding the complete biosynthetic pathway of this compound is not available in the current body of scientific literature. While general pathways for the biosynthesis of nitriles and the enzymatic formation of methylthio groups in other natural products are known, a specific pathway for this compound has not been elucidated.
Identification of Precursors and Intermediates in this compound Biosynthesis
A thorough search of scientific literature did not yield any studies that have identified the specific precursors or intermediates involved in the biosynthesis of this compound. Research into the metabolic origins of this compound appears to be an area requiring further investigation.
Enzymatic Transformations and Gene Clusters Involved in this compound Production
There is currently no information available in published research regarding the specific enzymes or gene clusters responsible for the production of this compound. The enzymatic machinery that catalyzes the formation of its unique chemical structure, featuring both a methylthio group and a pentenenitrile backbone, has not been characterized.
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
Due to the lack of knowledge about the native biosynthetic pathway, there are no reported metabolic engineering or synthetic biology strategies for the production of this compound. The identification of the relevant genes and enzymes is a necessary prerequisite for the development of such biotechnological production methods.
Applications and Derivatization Chemistry of 2 Methylthio 4 Pentenenitrile
2-Methylthio-4-pentenenitrile as a Synthetic Building Block
While nitriles and sulfur-containing compounds are broadly valuable as synthetic building blocks in organic chemistry, no specific studies detailing the use of this compound for the applications below were identified in publicly available research.
Synthesis of Sulfur-Containing Heterocycles from this compound
There is no available scientific literature that describes the use of this compound as a direct precursor for the synthesis of sulfur-containing heterocycles. General methodologies for creating such heterocycles often involve the reaction of bifunctional molecules, but specific examples employing this particular nitrile have not been reported.
Preparation of Functionalized Nitriles, Amines, and Carboxylic Acid Derivatives from this compound
Use of this compound in the Total Synthesis of Complex Molecules and Natural Products
A thorough search of total synthesis literature did not yield any examples where this compound is utilized as a key starting material or intermediate in the construction of complex molecules or natural products.
Application of this compound in the Generation of Chiral Scaffolds
No published research could be found that demonstrates the application of this compound in the synthesis or generation of chiral scaffolds.
This compound in Materials Science Research
The application of this compound in the field of materials science has not been documented in the available scientific literature.
Derivatization Chemistry for Novel Compound Generation from this compound
Transformations at the Alkene Functionality of this compound
The carbon-carbon double bond in this compound is susceptible to a variety of electrophilic addition and oxidative cleavage reactions. These transformations provide pathways to introduce new functional groups or to break the carbon skeleton, leading to valuable synthetic intermediates.
Hydroboration-Oxidation: This two-step reaction sequence is a cornerstone of anti-Markovnikov alcohol synthesis. masterorganicchemistry.comchemistrysteps.com Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide (H₂O₂) in a basic solution, is expected to yield 5-hydroxy-2-(methylthio)pentanenitrile. The reaction proceeds via the addition of the B-H bond across the alkene, with the boron atom adding to the less sterically hindered terminal carbon. Subsequent oxidation replaces the boron with a hydroxyl group. masterorganicchemistry.com
Ozonolysis: The oxidative cleavage of the alkene can be achieved through ozonolysis. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org Bubbling ozone (O₃) through a solution of the nitrile at low temperatures, followed by an appropriate workup, severs the double bond. wikipedia.orglibretexts.org A reductive workup, typically with zinc metal or dimethyl sulfide (B99878) (DMS), yields 3-(methylthio)butanal (B41657) and formaldehyde. masterorganicchemistry.com An oxidative workup, using hydrogen peroxide, would oxidize the initially formed aldehyde to 3-(methylthio)butanoic acid. masterorganicchemistry.com
Epoxidation: The alkene can be converted to an epoxide, 2-(methylthio)-4-(oxiran-2-yl)butanenitrile, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the transfer of an oxygen atom to the double bond in a concerted mechanism. bohrium.com
Catalytic Hydrogenation: The double bond can be saturated to form 2-(methylthio)pentanenitrile through catalytic hydrogenation. gla.ac.ukkhanacademy.org This is typically achieved using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). gla.ac.uk
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule in the absence of radical initiators. masterorganicchemistry.compressbooks.pub This results in the formation of 4-halo-2-(methylthio)pentanenitrile, where the halogen atom adds to the more substituted carbon (C4). masterorganicchemistry.comwikipedia.org
| Reaction | Reagents | Expected Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 5-Hydroxy-2-(methylthio)pentanenitrile |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 3-(Methylthio)butanal |
| Epoxidation | m-CPBA | 2-(Methylthio)-4-(oxiran-2-yl)butanenitrile |
| Catalytic Hydrogenation | H₂, Pd/C | 2-(Methylthio)pentanenitrile |
| Hydrohalogenation (Markovnikov) | HBr | 4-Bromo-2-(methylthio)pentanenitrile |
Regioselective and Chemoselective Derivatizations of this compound
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve selective derivatization. Both regioselectivity (the preferential reaction at one position over another) and chemoselectivity (the selective reaction of one functional group in the presence of others) are critical considerations.
Regioselectivity:
Hydroboration-Oxidation : This reaction is highly regioselective, yielding the anti-Markovnikov product. masterorganicchemistry.comchemistrysteps.com The boron atom preferentially adds to the terminal, less substituted carbon of the alkene due to both steric and electronic effects, leading to the formation of the primary alcohol upon oxidation. masterorganicchemistry.com
Hydrohalogenation : The addition of hydrogen halides like HBr proceeds with Markovnikov regioselectivity, where the proton adds to the carbon with the most hydrogens (C5), forming the more stable secondary carbocation at C4, which is then attacked by the halide. wikipedia.orgchemistrysteps.com However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism to yield the anti-Markovnikov product, 5-bromo-2-(methylthio)pentanenitrile. wikipedia.org
Chemoselectivity:
The primary challenge in the derivatization of this compound is achieving reactions at the alkene without affecting the nitrile or thioether groups.
Alkene vs. Nitrile :
Hydrogenation : Both alkenes and nitriles can be reduced by catalytic hydrogenation. gla.ac.ukrsc.orgnih.gov Selective hydrogenation of the alkene is possible by using specific catalysts and conditions. Wilkinson's catalyst (RhCl(PPh₃)₃) has been shown to be effective for the selective hydrogenation of the C=C bond in acrylonitrile-butadiene rubber without reducing the nitrile functionality. researchgate.net Milder conditions (e.g., lower pressure and temperature) generally favor the reduction of the more reactive alkene over the nitrile.
Hydroboration : Boranes are capable of reducing nitriles. researchgate.net However, the hydroboration of alkenes is typically a much faster reaction. By using stoichiometric amounts of the borane reagent and maintaining low reaction temperatures, it is generally possible to selectively react with the alkene.
Alkene vs. Thioether :
Oxidative Reactions : Thioethers are readily oxidized to sulfoxides and sulfones by reagents commonly used for epoxidation, such as m-CPBA, and by ozone. masterorganicchemistry.comchemistrysteps.comyoutube.com This presents a significant chemoselectivity challenge. Selective epoxidation of the alkene in the presence of a thioether can be difficult but may be achieved using catalytic systems that are less reactive towards sulfur, such as those based on zirconium-silicates, which have shown efficacy in the oxidation of both alkenes and thioethers. bohrium.commdpi.comresearchgate.net Controlling the stoichiometry of the oxidizing agent can also favor mono-epoxidation of the alkene over oxidation of the thioether, but mixtures are common. For ozonolysis, the thioether is likely to be oxidized to the corresponding sulfoxide (B87167) by the ozone. chemistrysteps.com
| Target Transformation | Challenge | Selective Approach | Product |
|---|---|---|---|
| Anti-Markovnikov Hydration | Regioselectivity | Hydroboration-Oxidation (e.g., BH₃·THF, then H₂O₂, NaOH) | 5-Hydroxy-2-(methylthio)pentanenitrile |
| Markovnikov Hydrobromination | Regioselectivity | Addition of HBr (no peroxides) | 4-Bromo-2-(methylthio)pentanenitrile |
| Alkene Hydrogenation | Chemoselectivity (vs. Nitrile) | Catalytic Hydrogenation with specific catalysts (e.g., Wilkinson's catalyst) or controlled conditions | 2-(Methylthio)pentanenitrile |
| Alkene Epoxidation | Chemoselectivity (vs. Thioether) | Use of specific catalytic systems (e.g., Zr-silicates) or careful stoichiometric control of oxidant | 2-(Methylthio)-4-(oxiran-2-yl)butanenitrile |
Environmental Fate and Degradation Studies of 2 Methylthio 4 Pentenenitrile
Abiotic Degradation Pathways of 2-Methylthio-4-pentenenitrile in Environmental Systems
Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. These pathways are crucial in determining the persistence and transformation of this compound in soil and aquatic systems.
Hydrolytic Stability of this compound in Aquatic Environments
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis is dependent on the reactivity of its thioether and nitrile functional groups with water under various pH conditions.
The thioether group is generally stable to hydrolysis under typical environmental pH ranges (pH 4-9). The nitrile group, however, can undergo hydrolysis to form an amide (2-methylthio-4-pentenamide) and subsequently a carboxylic acid (2-methylthio-4-pentenoic acid) and ammonia. This process is typically slow at neutral pH but can be accelerated under acidic or basic conditions. chemguide.co.uk For instance, the hydrolysis of aliphatic nitriles in concentrated hydrochloric acid has been documented to proceed to the corresponding carboxylic acid. chemguide.co.uk
Table 1: General Hydrolytic Fate of Functional Groups Present in this compound
| Functional Group | General Hydrolytic Behavior | Products of Hydrolysis | Influencing Factors |
| Thioether | Generally stable | - | Extreme pH and temperature |
| Nitrile | Slow hydrolysis, rate increases with acid or base | Amide, Carboxylic Acid, Ammonia | pH, temperature |
Disclaimer: This table represents the general behavior of the functional groups and is not based on specific experimental data for this compound.
Oxidative Transformation of this compound by Environmental Oxidants
In the environment, chemical compounds can be transformed by various oxidants. For this compound, the thioether group is susceptible to oxidation. Key environmental oxidants include hydroxyl radicals (•OH) in the atmosphere and aquatic systems, and ozone (O₃).
Oxidation of the thioether linkage can lead to the formation of the corresponding sulfoxide (B87167) (2-methylsulfinyl-4-pentenenitrile) and further to the sulfone (2-methylsulfonyl-4-pentenenitrile). Hydroxyl radicals are highly reactive and are known to oxidize aliphatic thioethers. The presence of molecular oxygen can be important in the mechanism of sulfoxide formation from the reaction with hydroxyl radicals.
Biotic Degradation Mechanisms of this compound
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the environmental dissipation of many organic chemicals.
Microbial Degradation of this compound by Environmental Microorganisms
A wide variety of microorganisms in soil and water have the ability to degrade organosulfur compounds and nitriles, using them as sources of carbon, nitrogen, and energy. It is plausible that microbial consortia could degrade this compound. The degradation of nitriles by mixed biofilms of nitrile-hydrolyzing bacteria has been demonstrated to be an effective removal process.
The toxicity of nitriles to microorganisms can vary, and in some cases, may inhibit microbial activity. frontiersin.org However, many bacteria have developed detoxification mechanisms. frontiersin.org The presence of other carbon sources can also influence the rate of degradation of organosulfur compounds.
Enzymatic Biotransformation of this compound
The microbial degradation of this compound would be mediated by specific enzymes that can act on its functional groups.
The primary enzymatic pathways for the biotransformation of the nitrile group are:
Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia. cas.cz
Nitrile hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. frontiersin.org
Both pathways are common in bacteria, fungi, and some plants. frontiersin.orgcas.cz
The thioether linkage can also be subject to enzymatic transformation. For instance, some flavoprotein oxidases are known to catalyze the oxidative cleavage of thioethers.
Table 2: Potential Enzymatic Transformations of this compound
| Functional Group | Enzyme Class | Transformation | Potential Product(s) |
| Nitrile | Nitrilase | Direct hydrolysis | 2-Methylthio-4-pentenoic acid, Ammonia |
| Nitrile | Nitrile hydratase / Amidase | Two-step hydrolysis | 2-Methylthio-4-pentenamide, 2-Methylthio-4-pentenoic acid, Ammonia |
| Thioether | Oxidases (e.g., flavoprotein oxidases) | Oxidation | 2-Methylsulfinyl-4-pentenenitrile, 2-Methylsulfonyl-4-pentenenitrile |
Disclaimer: This table is based on known enzymatic reactions for the respective functional groups and does not represent experimentally confirmed pathways for this compound.
Environmental Monitoring and Distribution of this compound
Analytical Challenges in Environmental Detection of this compound
The detection and quantification of this compound in environmental matrices such as air, water, and soil would present several analytical challenges. These arise from the compound's specific chemical properties (containing both a thioether and a nitrile group), its likely low concentrations in the environment, and the complexity of the sample matrices.
Key challenges include the need for highly sensitive and selective analytical methods to isolate the target compound from a multitude of other environmental constituents. frontiersin.org For organosulfur compounds, in particular, accurate measurement can be complicated by their reactivity. copernicus.org Methanethiol (B179389) (MTO), a simple organosulfur compound, has been observed to react on metal surfaces during sampling, which could be a potential issue for related compounds. copernicus.orgcopernicus.orgresearchgate.net
The typical analytical approach for such a compound would involve sample collection, extraction of the analyte from the matrix, sample clean-up and concentration, and finally, instrumental analysis. nih.gov Techniques like gas chromatography (GC) coupled with a selective detector, such as a mass spectrometer (MS) or a flame photometric detector (FPD), would likely be employed due to their high resolution and sensitivity for volatile and semi-volatile organic compounds. epa.gov However, challenges such as the fragmentation of organosulfur compounds in certain mass spectrometry techniques can complicate their identification in complex mixtures. copernicus.orgresearchgate.netresearchgate.net
The table below summarizes the potential analytical challenges associated with the environmental detection of this compound.
| Challenge Area | Description of Potential Challenge | Applicable Analytical Step |
|---|---|---|
| Sample Stability and Reactivity | The thioether group may be susceptible to oxidation or other transformations during sample collection and storage. Organosulfur compounds can react on metal surfaces of sampling equipment. copernicus.org | Sampling & Sample Preparation |
| Matrix Interference | Complex environmental samples (e.g., soil, sediment, water) contain numerous organic and inorganic compounds that can interfere with the detection of the target analyte, requiring extensive sample clean-up. nih.gov | Extraction & Clean-up |
| Low Environmental Concentrations | Concentrations are expected to be very low (trace levels), necessitating highly sensitive analytical instrumentation and pre-concentration steps, which can introduce errors. | Extraction & Instrumental Analysis |
| Method Selectivity | Achieving clear separation from structurally similar compounds in the environment is crucial. Co-elution in chromatography can lead to inaccurate quantification. | Instrumental Analysis (GC) |
| Compound Identification | While mass spectrometry is powerful, organosulfur compounds can undergo significant fragmentation, potentially complicating unambiguous identification in complex environmental mixtures. copernicus.orgresearchgate.net | Instrumental Analysis (MS) |
Transport and Distribution Pathways of this compound in Different Environmental Compartments
The transport and distribution of this compound in the environment would be governed by its physicochemical properties, such as vapor pressure, water solubility, and its affinity for organic carbon. As a compound containing both sulfur and a nitrile group, it is likely classified as a semi-volatile organic compound (SVOC). nih.govepa.gov SVOCs can be distributed between the gas and particulate phases in the atmosphere and can partition between water, soil, and sediment. nih.gov
The primary pathways for its movement through the environment would include:
Atmospheric Transport: If released into the air, it could undergo short- or long-range transport. Its distribution between the gas phase and atmospheric particles would depend on its vapor pressure and ambient temperature. acs.org Deposition from the atmosphere can occur via wet deposition (rain and snow) and dry deposition (particle settling and gas absorption). researchgate.net
Water Transport: If released into a body of water, its fate would be controlled by processes such as volatilization to the atmosphere, sorption to suspended solids and sediment, and advection (transport with water flow). researchgate.net
Soil and Sediment Transport: In soil, the compound's mobility would be influenced by its tendency to sorb to soil organic matter. acs.org Compounds with high sorption coefficients are less mobile and tend to accumulate in soil and sediment, while more soluble compounds may leach into groundwater.
The following table outlines the likely transport and distribution pathways for this compound in various environmental compartments.
| Environmental Compartment | Primary Transport/Distribution Pathway | Key Influencing Factors |
|---|---|---|
| Air | Gas-phase transport; Sorption to atmospheric particles; Wet and dry deposition. acs.orgresearchgate.net | Vapor pressure, temperature, atmospheric particle concentration, precipitation. |
| Water | Advection (flow); Volatilization to air; Sorption to suspended solids and sediment. researchgate.net | Water solubility, Henry's Law constant, water flow rate, suspended sediment load. |
| Soil | Sorption to organic matter; Leaching to groundwater; Volatilization to air. acs.org | Soil organic carbon content, water solubility, soil moisture, soil type. |
| Sediment | Accumulation via sorption from the water column; Resuspension and transport with bottom currents. | Organic carbon content of sediment, water dynamics, particle size. |
Future Directions and Emerging Research Themes for 2 Methylthio 4 Pentenenitrile
Exploration of Unconventional Synthetic Pathways to 2-Methylthio-4-pentenenitrile
Current synthetic routes to compounds bearing thioether and nitrile functionalities often rely on traditional multi-step processes. Future research will likely focus on more efficient and novel "unconventional" pathways to synthesize this compound.
One promising avenue is the development of bifunctional reagents that can introduce both the methylthio and the cyano functionalities in a single step or a one-pot reaction. nih.gov This approach offers significant advantages in terms of atom economy and reduced waste generation. Another area of exploration is the use of novel catalytic systems , such as metallaphotoredox catalysis, which merges transition metal and photoredox catalysts to achieve unprecedented transformations. psu.edu Such systems could enable the direct C-H functionalization of simpler precursors to introduce the required functional groups with high selectivity.
Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields and purity. The table below outlines potential unconventional synthetic strategies and their key advantages.
| Synthetic Strategy | Description | Potential Advantages |
| Bifunctional Reagents | Utilizing a single reagent that contains precursors to both the methylthio and nitrile groups. nih.gov | Atom economy, reduced step count, simplified purification. |
| Metallaphotoredox Catalysis | A synergistic catalytic system that can activate challenging C-H bonds for functionalization. psu.edu | Mild reaction conditions, high selectivity, access to novel reaction pathways. |
| Flow Chemistry | Continuous reaction processing in microreactors. | Precise control over temperature and pressure, improved safety, scalability. |
| Enzymatic Synthesis | Employing engineered enzymes to catalyze the formation of C-S and C-C bonds. | High stereoselectivity, environmentally benign conditions. |
Discovery of Novel Reactivity Patterns and Transformation Mechanisms for this compound
The presence of both a nitrile and a thioether group in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformation mechanisms stemming from the interplay of these two functional groups.
The nitrile group can act as an electrophilic center, susceptible to nucleophilic attack, particularly by thiols to form thioimidates. nih.gov The proximate thioether could potentially participate in intramolecular reactions, leading to the formation of novel heterocyclic structures. The electron-withdrawing nature of the cyano group can also influence the reactivity of the adjacent carbon-hydrogen bonds, making them amenable to functionalization. nih.gov
The allyl group within the molecule introduces another layer of reactivity. Allylic thioethers are known to undergo a variety of transformations, including rearrangements and additions. acs.org The interaction of the double bond with the sulfur atom and the nitrile group could lead to unique and selective reactions. For instance, the development of catalytic systems that can selectively functionalize either the double bond or the nitrile group in the presence of the other will be a key area of investigation.
| Functional Group Interaction | Potential Novel Reaction | Significance |
| Nitrile and Thioether | Intramolecular cyclization to form sulfur-containing heterocycles. | Access to novel scaffolds for medicinal chemistry and materials science. |
| Nitrile and Allyl Group | Tandem reactions involving both functionalities, such as hydrocyanation followed by cyclization. | Efficient construction of complex molecular architectures. |
| Thioether and Allyl Group | Selective oxidation of the thioether to a sulfoxide (B87167) or sulfone, followed by rearrangement. | Generation of diverse organosulfur compounds with potential biological activity. |
Advanced Computational Modeling and Machine Learning Applications for this compound Systems
Computational chemistry and machine learning are poised to play a pivotal role in accelerating the exploration of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net These computational studies can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic pathways and catalysts.
Machine learning (ML) models are emerging as powerful tools for predicting chemical reactions and properties. stanford.edurjptonline.org By training ML models on datasets of known reactions of thioethers and nitriles, it may be possible to predict the outcomes of novel transformations of this compound with a high degree of accuracy. acs.org This predictive capability can significantly reduce the experimental effort required to discover new reactivity patterns. Furthermore, ML can be used to optimize reaction conditions, leading to improved yields and selectivity. sciencedaily.com
| Computational Approach | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. mdpi.comresearchgate.net | A deeper understanding of the molecule's reactivity and guidance for experimental studies. |
| Machine Learning (ML) for Reaction Prediction | Predicting the products of unknown reactions involving this compound. stanford.edurjptonline.org | Rapid identification of promising new chemical transformations. |
| ML for Property Prediction | Forecasting physical, chemical, and biological properties. | Prioritization of synthetic targets and applications. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions with other molecules. | Insights into its behavior in different environments, such as in biological systems or materials. |
Integration of this compound into Interdisciplinary Research Areas beyond Traditional Organic Chemistry
The unique structural features of this compound make it a promising candidate for applications in various interdisciplinary fields.
In medicinal chemistry , the nitrile group is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov The thioether moiety is also present in numerous biologically active compounds. The combination of these two groups in this compound could lead to the discovery of new therapeutic agents.
In materials science , organosulfur compounds are utilized in the development of polymers, liquid crystals, and electronic materials. researchgate.net The ability of the nitrile group to undergo polymerization and the coordinating properties of the thioether suggest that this compound could serve as a valuable monomer or building block for novel functional materials.
| Interdisciplinary Field | Potential Application of this compound | Rationale |
| Medicinal Chemistry | As a scaffold for the development of new drugs. | The nitrile and thioether groups are known pharmacophores. nih.govresearchgate.net |
| Materials Science | As a monomer for the synthesis of functional polymers. | The nitrile group can participate in polymerization reactions. |
| Agrochemicals | As a lead compound for the discovery of new pesticides or herbicides. | Many agrochemicals contain sulfur and nitrogen heterocycles. |
| Coordination Chemistry | As a ligand for the synthesis of novel metal complexes. | The sulfur and nitrogen atoms can coordinate to metal centers. |
Development of Next-Generation Analytical Techniques for this compound Profiling
A thorough understanding of the chemistry of this compound will require the development and application of advanced analytical techniques for its detailed characterization and quantification.
Advanced mass spectrometry (MS) techniques, such as high-resolution MS and tandem MS, will be crucial for the unambiguous identification of this compound and its reaction products. nih.govnih.govchemrxiv.org These methods provide precise mass measurements and fragmentation patterns that are essential for structural elucidation.
Nuclear magnetic resonance (NMR) spectroscopy will also play a key role. While standard 1H and 13C NMR are routine, the use of 15N NMR could provide a sensitive probe of the electronic environment of the nitrile group. nih.gov Advanced NMR techniques, such as two-dimensional correlation spectroscopy, will be necessary to fully assign the complex spectra of this molecule and its derivatives. researchgate.net
| Analytical Technique | Application for this compound | Specific Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination. chemrxiv.org | Unambiguous molecular formula confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. nih.gov | Connectivity of atoms within the molecule and its transformation products. |
| 15N NMR Spectroscopy | Probing the electronic environment of the nitrile nitrogen. nih.gov | Information on intermolecular interactions and subtle electronic effects. |
| Two-Dimensional NMR Spectroscopy | Complete assignment of proton and carbon signals. researchgate.net | Detailed structural information and conformational analysis. |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended to confirm the structure of 2-Methylthio-4-pentenenitrile, and how should data interpretation be approached?
- Methodological Answer :
- Techniques : Use ¹H/¹³C NMR to identify proton and carbon environments (e.g., nitrile group at ~110-120 ppm in ¹³C NMR), IR spectroscopy for functional group analysis (C≡N stretch ~2240 cm⁻¹, C-S stretch ~600-700 cm⁻¹), and mass spectrometry for molecular ion confirmation (e.g., [M+H]+ peak matching molecular formula).
- Data Interpretation : Compare observed spectral data with literature or databases like PubChem . For novel compounds, provide full assignments (e.g., coupling constants, integration ratios in NMR). If the compound is known, cite prior data and confirm consistency .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Detailed Protocols : Include step-by-step procedures with reaction conditions (temperature, solvent, catalyst), molar ratios, and purification methods (e.g., column chromatography, distillation).
- Characterization : Report yields, melting points (if solid), and chromatographic Rf values. Cross-validate purity using HPLC or GC-MS .
- Reagent Sources : Specify suppliers and purity grades (e.g., ACS reagent grade for critical steps) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile nitriles.
- Emergency Measures : Follow SDS guidelines for nitriles: rinse eyes with water for 15+ minutes if exposed, and seek immediate medical attention .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?
- Methodological Answer :
- Data Triangulation : Compare experimental kinetic data (e.g., rate constants from UV-Vis monitoring) with computational results (DFT-calculated activation energies).
- Error Analysis : Assess experimental variables (e.g., solvent polarity, temperature control) and computational parameters (basis sets, solvation models) .
- Intermediate Trapping : Use techniques like ESR or cryogenic spectroscopy to detect transient species .
Q. What strategies are effective for elucidating reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer :
- Isotopic Labeling : Introduce deuterium or ¹³C labels to track bond-breaking/formation (e.g., in nitrile hydration reactions).
- In Situ Spectroscopy : Employ FTIR or Raman to monitor real-time changes in functional groups .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to infer rate-determining steps .
Q. How can researchers address gaps in thermodynamic property data (e.g., enthalpy of vaporization) for this compound?
- Methodological Answer :
- Experimental Measurement : Use differential scanning calorimetry (DSC) for ΔvapH or combustion calorimetry for ΔfH°. Validate against predictive models (e.g., group contribution methods).
- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 4-methylpentanenitrile) from NIST Chemistry WebBook .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
